molecular formula C7H5Cl2NO4S B1418551 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1156136-99-0

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1418551
M. Wt: 270.09 g/mol
InChI Key: XSAANHICTIQCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMSNC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of detergents, dyes, and other industrial chemicals. CMSNC is a versatile reagent that can be used in a variety of reactions such as the Michael addition, the Henry reaction, and the conjugate addition reaction. It has been used extensively in the synthesis of a variety of compounds, including nucleosides and nucleotides, amino acids, peptides, and other organic compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride has been used in the synthesis of new sulfonamide derivatives with potential antimicrobial activities. A study by Kumar et al. (2020) demonstrates the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride. These compounds showed promising antimicrobial activities and binding affinity towards DNA Gyrase-A, suggesting their potential as antimicrobial agents (Kumar et al., 2020).

Kinetic Studies in Chemical Reactions

The compound has also been studied for its role in kinetic reactions. Caddy et al. (1972) investigated the chlorine-isotopic exchange between lithium chloride and nitro-derivatives of chlorobenzene, including 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. Their findings contribute to a deeper understanding of the reaction mechanisms and kinetics in organic chemistry (Caddy et al., 1972).

Structural and Physical Properties Analysis

In the field of structural chemistry, Petrov et al. (2009) conducted a study on the structure of the 4-nitrobenzene sulfonyl chloride molecule, which is closely related to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. This research provides insight into the molecular structure and internal rotation barriers of sulfonyl chloride compounds, enhancing our understanding of their physical and chemical properties (Petrov et al., 2009).

Advanced Oxidation Processes

Yuan et al. (2011) explored the effects of chloride ion on the degradation of dyes in advanced oxidation processes. They observed the formation of chlorinated aromatic compounds, including ones related to nitrobenzene derivatives. This research highlights the environmental implications and potential applications of these compounds in wastewater treatment (Yuan et al., 2011).

properties

IUPAC Name

2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAANHICTIQCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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